

L-Methioninamide Hydrochloride: A Technical Review

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Compound of Interest

Compound Name: *L-Methioninamide hydrochloride*

Cat. No.: *B555339*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methioninamide hydrochloride is the hydrochloride salt of L-methioninamide, a derivative of the essential amino acid L-methionine. While L-methionine itself is extensively studied for its crucial roles in numerous metabolic pathways, the specific biological activities and mechanisms of its amide derivative are less characterized in publicly available scientific literature. This guide provides a comprehensive overview of the known chemical and physical properties of **L-Methioninamide hydrochloride**, its synthesis, and summarizes the biological context provided by studies on its parent compound, L-methionine. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development and life sciences.

Chemical and Physical Properties

L-Methioninamide hydrochloride is a white to off-white crystalline powder.^[1] Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for various laboratory applications.^[1] The key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	16120-92-6	[1][2]
Molecular Formula	C ₅ H ₁₂ N ₂ OS·HCl	[2]
Molecular Weight	184.68 g/mol	[2]
Purity	≥98% (HPLC)	[1]
Appearance	White to off-white powder/solid	[1]
Solubility	Soluble in water	[1][2]
Melting Point	222 - 226 °C	[1]
Optical Rotation	[α] _D ²⁰ = +17 ± 2° (c=1 in H ₂ O)	[1]
Storage Temperature	0 - 8 °C	[1]

Synthesis of L-Methioninamide Hydrochloride

The direct synthesis of **L-Methioninamide hydrochloride** from L-methionine can be achieved through a direct amidation reaction. While specific protocols for the hydrochloride salt preparation are not detailed in the reviewed literature, a general and efficient method for the amidation of unprotected amino acids, including methionine, has been described.

Experimental Protocol: Direct Amidation of L-Methionine

This protocol is based on the direct amidation of unprotected amino acids using a borate reagent, which has been shown to be effective for methionine.[3]

Materials:

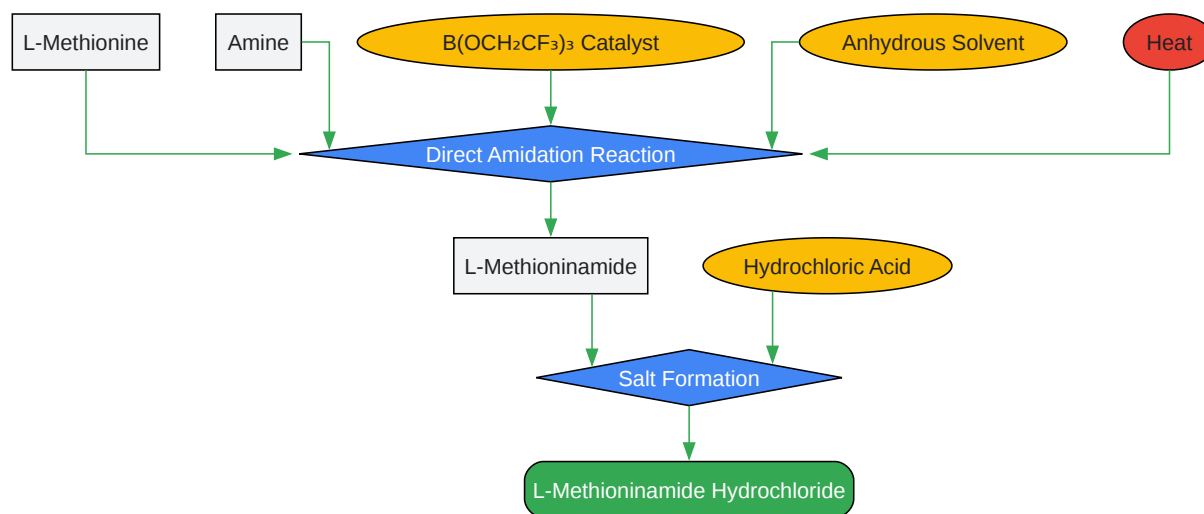
- L-Methionine
- Amine of choice (e.g., for the primary amide, a source of ammonia would be used)
- Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃]
- Anhydrous solvent (e.g., toluene or another suitable non-protic solvent)

- Apparatus for heating under an inert atmosphere

Procedure:

- In a reaction vessel under an inert atmosphere, dissolve L-methionine and the desired amine in the anhydrous solvent.
- Add the tris(2,2,2-trifluoroethyl) borate reagent to the mixture. The borate reagent can be added dropwise to potentially improve yield and enantiopurity.
- Heat the reaction mixture to the required temperature (e.g., 125 °C) and for the necessary duration to achieve conversion.
- Upon completion, the L-methioninamide product can often be isolated through a simple filtration work-up, avoiding the need for chromatographic purification.
- To obtain the hydrochloride salt, the resulting L-methioninamide would be treated with a solution of hydrochloric acid in a suitable solvent, followed by precipitation and collection of the **L-Methioninamide hydrochloride** salt.

Logical Diagram of Synthesis:



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Synthesis of **L-Methioninamide Hydrochloride**

Potential Biological Activities and Applications

While specific studies on the biological effects of **L-Methioninamide hydrochloride** are scarce, its potential applications are inferred from its chemical properties and the well-documented roles of its parent compound, L-methionine. Commercial suppliers list its use in pharmaceutical development, nutritional supplements, biotechnology (cell culture), animal feed, and cosmetic formulations.[1] It is suggested to have antioxidant properties and may be involved in metabolic support and liver health.[1]

Insights from L-Methionine Research

The biological activities of L-methionine are extensive and provide a framework for potential research directions for its amide derivative. It is important to note that the amidation of the

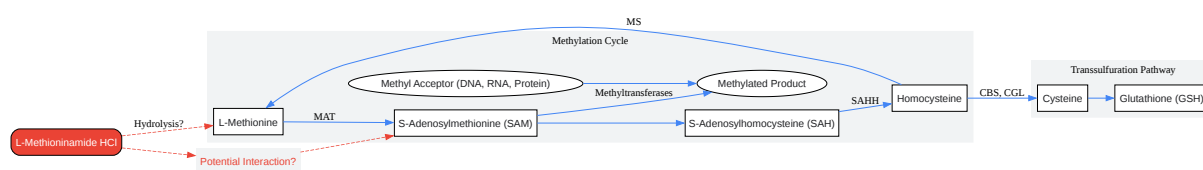
carboxylic acid group will alter the molecule's chemical properties and may significantly impact its biological activity.

Role in Cellular Metabolism and Signaling

L-methionine is a critical component in several key metabolic pathways:

- **Protein Synthesis:** As an essential amino acid, it is a fundamental building block for protein synthesis.
- **Methylation Cycle:** L-methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor in the cell. SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby playing a significant role in epigenetic regulation and cellular signaling.[4]
- **Transsulfuration Pathway:** This pathway converts homocysteine, a product of the methylation cycle, into cysteine. Cysteine is a precursor for the major intracellular antioxidant, glutathione.[5]

Diagram of L-Methionine Metabolic Pathways:



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L-Methionine Metabolic Pathways

Effects on Cell Growth and Proliferation

Studies on various cancer cell lines have demonstrated that high concentrations of L-methionine can inhibit cell proliferation and interfere with the cell cycle.[6][7] These effects appear to be dependent on the p53 tumor suppressor status of the cells.[8] For instance, in MCF-7 breast cancer and LNCaP prostate cancer cells (both with wild-type p53), L-methionine treatment led to an accumulation of cells in the G1 phase of the cell cycle.[5] In contrast, in DU-145 prostate cancer cells with mutated p53, L-methionine caused an accumulation of cells in the S phase.[5]

Experimental Protocol: Cell Proliferation Assay (General)

The following is a generalized protocol for assessing the effect of a compound like **L-Methioninamide hydrochloride** on cancer cell proliferation.

Materials:

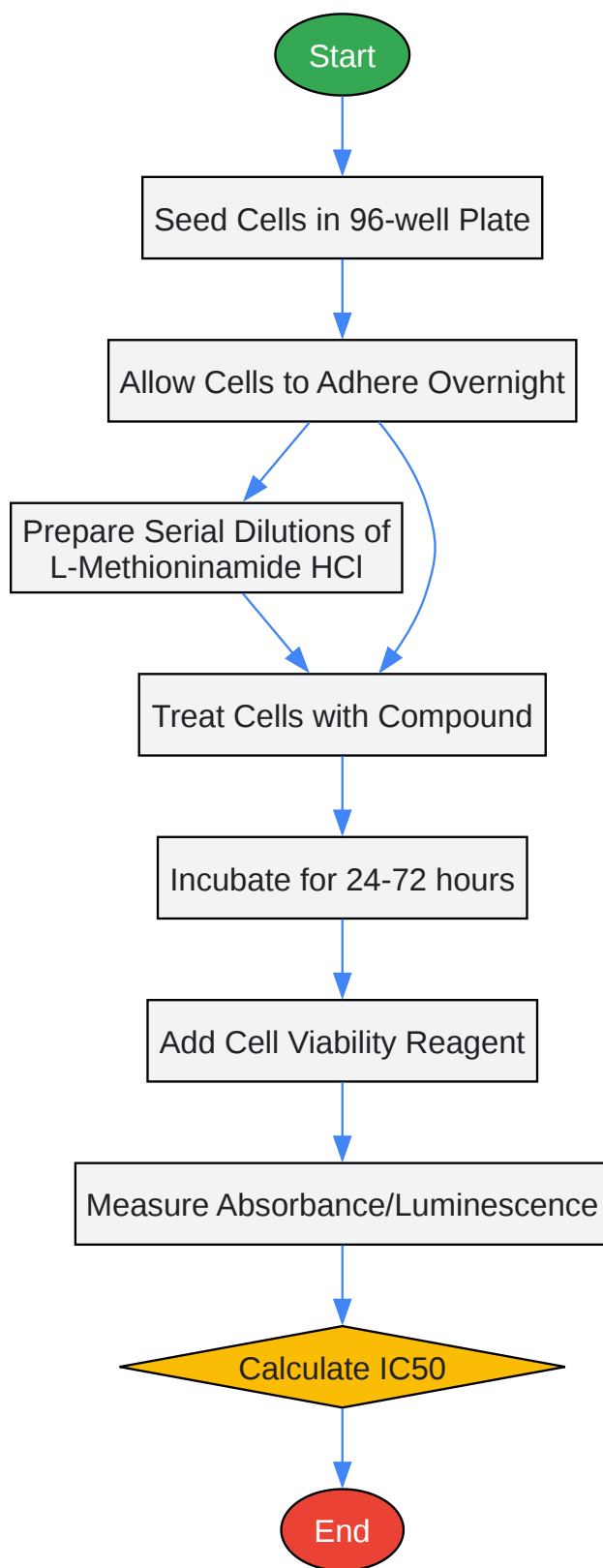
- Cancer cell line of interest (e.g., MCF-7, LNCaP, HPAC, BXPC-3)
- Complete cell culture medium
- **L-Methioninamide hydrochloride** (sterile, stock solution)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **L-Methioninamide hydrochloride** in complete culture medium.
- Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium without the compound).

- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color or signal development.
- Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Workflow for Cell Proliferation Assay:



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